molecular formula C18H25ClN2O5 B11057588 Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate

Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate

Cat. No.: B11057588
M. Wt: 384.9 g/mol
InChI Key: ASQROVDQDYCCMT-UHFFFAOYSA-N
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Description

METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorinated aniline moiety, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is synthesized from 2,5-dimethoxyaniline using copper chloride as a catalyst in a hydrochloric acid solution . The next steps involve the formation of the piperidine ring and the esterification process to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is unique due to its combination of functional groups and its potential applications across various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H25ClN2O5

Molecular Weight

384.9 g/mol

IUPAC Name

methyl 4-(5-chloro-2,4-dimethoxyanilino)-4-oxo-3-piperidin-1-ylbutanoate

InChI

InChI=1S/C18H25ClN2O5/c1-24-15-11-16(25-2)13(9-12(15)19)20-18(23)14(10-17(22)26-3)21-7-5-4-6-8-21/h9,11,14H,4-8,10H2,1-3H3,(H,20,23)

InChI Key

ASQROVDQDYCCMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(CC(=O)OC)N2CCCCC2)Cl)OC

Origin of Product

United States

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